molecular formula C15H24Cl2N2O2 B1402581 1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride CAS No. 1361118-69-5

1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride

Cat. No.: B1402581
CAS No.: 1361118-69-5
M. Wt: 335.3 g/mol
InChI Key: GMNLSAGVWRWJNI-UHFFFAOYSA-N
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Description

1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a pyridine moiety and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyridine moiety through a series of substitution reactions. The final step involves the addition of the carboxylic acid group and the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyridine-containing molecules. Examples include:

  • 1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid
  • 1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid hydrochloride

Uniqueness

1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-methyl-2-(3-pyridin-3-ylpropyl)piperidine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.2ClH/c1-17-11-3-2-8-15(17,14(18)19)9-4-6-13-7-5-10-16-12-13;;/h5,7,10,12H,2-4,6,8-9,11H2,1H3,(H,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNLSAGVWRWJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1(CCCC2=CN=CC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride
Reactant of Route 2
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride
Reactant of Route 3
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride
Reactant of Route 4
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride
Reactant of Route 5
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride
Reactant of Route 6
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride

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